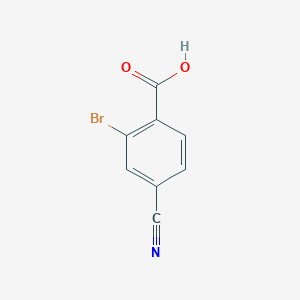

2-Bromo-4-cyanobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPUQRLIPJWXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956218-04-5 | |

| Record name | 2-BROMO-4-CYANOBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-cyanobenzoic Acid

This technical guide provides a comprehensive overview of 2-Bromo-4-cyanobenzoic acid, including its chemical and physical properties, a plausible synthetic route, and its applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure incorporates a bromine atom and a nitrile group on the benzoic acid framework.

Molecular Formula: C₈H₄BrNO₂

Molecular Weight: 226.03 g/mol [1]

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and predicted properties. For comparative context, the properties of the related compound 4-Cyanobenzoic acid are also provided.

| Property | This compound | 4-Cyanobenzoic acid (for comparison) |

| CAS Number | 956218-04-5 | 619-65-8 |

| Molecular Formula | C₈H₄BrNO₂ | C₈H₅NO₂ |

| Molecular Weight | 226.03 g/mol [1] | 147.13 g/mol |

| Appearance | Not specified (likely a solid) | White crystalline solid |

| Melting Point | Data not available | 219-221 °C (decomposes) |

| Boiling Point | Data not available | 355.00 °C |

| Solubility | Data not available (expected to be soluble in polar organic solvents) | Soluble in methanol; water solubility of 1.2 g/L.[2] High solubility in polar solvents, moderate in non-polar solvents.[3] |

| XlogP (Predicted) | 2.2[4] | 1.6 |

| Monoisotopic Mass | 224.94254 Da[4] | 147.032028402 Da |

Synthesis and Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methylbenzonitrile

This procedure is based on the Sandmeyer reaction, following a method described for the synthesis of 2-Bromo-4-methylbenzonitrile.

Methodology:

-

Diazotization: 3-Bromo-4-aminotoluene (54 mmol) is dissolved in 17% hydrochloric acid (30 ml). The mixture is cooled to 0 °C in an ice-salt bath. An aqueous solution of sodium nitrite (4.3 g in 9 ml of water) is added dropwise over 5 minutes, maintaining the temperature between 0 and 5 °C to form the diazonium salt.

-

Cyanation (Sandmeyer Reaction): A mixture of a 6% aqueous solution of copper(I) cyanide and 40% potassium cyanide is heated to 60 °C. The cold, neutralized diazonium salt solution is then added to this heated mixture.

-

Work-up: After the reaction is complete, the mixture is worked up to isolate the 2-Bromo-4-methylbenzonitrile. The crude product can be purified by recrystallization from water to yield colorless blocks.

Step 2: Oxidation of 2-Bromo-4-methylbenzonitrile to this compound

This step involves the oxidation of the methyl group of 2-Bromo-4-methylbenzonitrile to a carboxylic acid. This is a standard transformation in organic synthesis.

General Methodology:

-

Oxidation: 2-Bromo-4-methylbenzonitrile is dissolved in a suitable solvent, such as a mixture of pyridine and water. A strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise while monitoring the reaction temperature. The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite). The manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The solid product, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the searched public databases. However, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the bromo, cyano, and carboxylic acid groups.

-

¹³C NMR: The spectrum would display eight distinct signals: six for the aromatic carbons (due to the lack of symmetry), one for the nitrile carbon, and one for the carboxylic acid carbon. The carbon attached to the bromine atom would show a lower chemical shift compared to the other aromatic carbons, while the carboxylic and nitrile carbons would appear at the downfield end of the spectrum.

Applications

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three different functional groups—a carboxylic acid, a nitrile, and a bromine atom—provides multiple reaction sites for further chemical modifications, making it a versatile building block for the creation of diverse molecular scaffolds.

Visualizations

Caption: Proposed two-step synthesis of this compound.

Caption: Role of this compound as a chemical intermediate.

References

2-Bromo-4-cyanobenzoic acid molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key properties of 2-Bromo-4-cyanobenzoic acid, a compound of interest in synthetic chemistry and drug discovery.

Molecular Structure and Properties

This compound is an aromatic carboxylic acid derivative. The molecule consists of a benzene ring substituted with a bromine atom at the 2-position, a cyano group at the 4-position, and a carboxylic acid group at the 1-position.

The structural information is as follows:

-

IUPAC Name: this compound[2]

-

CAS Number: 956218-04-5[1]

-

SMILES: C1=CC(=C(C=C1C#N)Br)C(=O)O[2]

-

InChI: InChI=1S/C8H4BrNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12)[2]

The presence of the electron-withdrawing cyano and carboxylic acid groups, along with the bulky bromine atom, influences the molecule's reactivity and potential for intermolecular interactions.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 226.03 g/mol | [4] |

| Monoisotopic Mass | 224.94254 Da | [2] |

| Molecular Formula | C8H4BrNO2 | [1][2][3] |

Logical Workflow for Synthesis

While specific, detailed experimental protocols are proprietary and vary between laboratories, a general logical workflow for the synthesis of this compound can be conceptualized. A common synthetic route would likely involve the oxidation of a precursor molecule, such as 2-bromo-4-cyanotoluene. The following diagram illustrates this conceptual workflow.

Caption: Conceptual workflow for the synthesis of this compound.

This generalized diagram outlines the key stages from a plausible starting material to the final purified product. The specific reagents, reaction conditions (temperature, time), and purification solvents would need to be optimized for any practical synthesis.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-4-cyanobenzoic acid, a valuable building block in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data for key reaction steps, and illustrates the synthetic routes for enhanced clarity.

Summary of Synthetic Pathways

Two principal routes for the synthesis of this compound have been identified. The most prominently documented method involves a two-step process commencing with a Sandmeyer reaction to introduce the cyano group, followed by oxidation of a methyl group. A second potential pathway involves a Sandmeyer reaction on a pre-functionalized aminobenzoic acid derivative.

Quantitative Data Summary

The following table summarizes the quantitative data for the key transformations in the synthesis of this compound and its immediate precursor.

| Reaction Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pathway 1: Step 1 | 3-Bromo-4-aminotoluene | 1. HCl, NaNO₂ 2. CuCN, KCN | Water | 0-5, then 60 | - | - | [1] |

| Pathway 1: Step 2 (Analogous) | 2-Bromo-4-nitrotoluene | KMnO₄ | Pyridine, Water | 70, then reflux | 8 | 66 | [2] |

| Pathway 1: Step 2 (General) | Toluene | KMnO₄ | Water | Reflux | 2-2.5 | 32 | [3] |

| Pathway 2 (Conceptual) | 2-Amino-4-bromobenzoic acid | 1. HCl, NaNO₂ 2. CuCN | Water | 0-5, then heat | - | - | General[4] |

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Pathway 1: From 3-Bromo-4-aminotoluene

This pathway involves two main steps: the formation of the intermediate 2-Bromo-4-methylbenzonitrile via a Sandmeyer reaction, followed by its oxidation to the final product.

Step 1: Synthesis of 2-Bromo-4-methylbenzonitrile (Sandmeyer Reaction)

This protocol is adapted from the synthesis of 2-Bromo-4-methylbenzonitrile.[1]

Materials:

-

3-Bromo-4-aminotoluene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN)

-

Ice

-

Water

Procedure:

-

Dissolve 3-Bromo-4-aminotoluene (10 g, 54 mmol) in 17% hydrochloric acid (30 ml).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite (4.3 g in 9 ml of water) to the cooled mixture over 5 minutes, maintaining the temperature between 0 and 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (6% aqueous solution) and potassium cyanide (40% aqueous solution). Heat this solution to 60 °C.

-

Add the cold diazonium salt solution to the heated cyanide solution.

-

After the reaction is complete, the product, 2-Bromo-4-methylbenzonitrile, can be isolated and purified.

Step 2: Oxidation of 2-Bromo-4-methylbenzonitrile to this compound

This is a generalized protocol based on the oxidation of substituted toluenes to benzoic acids using potassium permanganate.[3][5]

Materials:

-

2-Bromo-4-methylbenzonitrile

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH) or Pyridine (as a solvent/base)

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for acidification

-

Sodium Bisulfite (NaHSO₃) (for quenching excess KMnO₄)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-Bromo-4-methylbenzonitrile in an aqueous solution. A co-solvent such as pyridine or a phase-transfer catalyst may be employed to improve solubility.

-

Add potassium permanganate in portions to the stirred mixture. The molar ratio of KMnO₄ to the starting material is typically 2:1 for the oxidation of a methyl group to a carboxylic acid.

-

Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

-

Cool the reaction mixture and quench any excess potassium permanganate by the addition of a small amount of sodium bisulfite until the purple color is no longer present.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Cool the filtrate in an ice bath and acidify with a strong acid (e.g., HCl or H₂SO₄) to a pH of approximately 2.

-

The desired product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthesis pathways.

Figure 1: Overview of the primary synthesis pathways for this compound.

Figure 2: Detailed experimental workflow for Pathway 1.

References

- 1. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-BROMO-4-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-4-cyanobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to its bifunctional nature, possessing both a reactive carboxylic acid and a cyano group, this molecule serves as a versatile building block in the synthesis of more complex chemical entities. This document compiles available data on its structural and physicochemical characteristics, outlines detailed experimental protocols for their determination, and presents a logical workflow for its complete characterization.

Introduction

This compound (CAS No. 956218-04-5) is a halogenated and cyanated derivative of benzoic acid.[1][2][3] The presence of the electron-withdrawing bromo and cyano groups is expected to significantly influence its acidity, polarity, and reactivity compared to the parent benzoic acid molecule. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and the development of novel materials. This guide aims to consolidate the available information and provide a framework for its experimental characterization.

Physicochemical Properties

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄BrNO₂ | [1][3] |

| Molecular Weight | 226.03 g/mol | [1][2] |

| CAS Number | 956218-04-5 | [1][2][3] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)Br)C(=O)O | [4] |

| InChI Key | HAPUQRLIPJWXBH-UHFFFAOYSA-N | [4] |

Predicted Properties

While experimental data for several key properties are pending, computational models provide valuable estimates.

| Property | Predicted Value | Source |

| XlogP | 2.2 | [4] |

Note: The XlogP value suggests a moderate lipophilicity, a crucial parameter in drug development for predicting membrane permeability and pharmacokinetic profiles.

Experimental Protocols for Characterization

To supplement the existing data, the following section details standardized experimental protocols for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental indicator of purity.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point. For comparison, the melting point of the related compound 2-Bromo-4-chlorobenzoic acid is in the range of 157-161 °C.

Solubility Assessment

Determining the solubility in various solvents is critical for reaction setup, purification, and formulation.

Methodology:

-

Qualitative Assessment: To a series of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane), a small, pre-weighed amount (e.g., 10 mg) of this compound is added. The tubes are agitated at a constant temperature (e.g., 25 °C) and visually inspected for dissolution.

-

Quantitative Assessment (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The solubility of the related 4-Cyanobenzoic acid is high in polar solvents like water and ethanol and moderate in non-polar solvents.[5]

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and biological activity.

Methodology (Potentiometric Titration):

-

A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol or water-ethanol) to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized. For context, the pKa of the parent compound, benzoic acid, is approximately 4.2. The electron-withdrawing nature of the bromo and cyano substituents is expected to lower the pKa of this compound, making it a stronger acid.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

-

¹H NMR Spectroscopy: Provides information about the number and chemical environment of protons.

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Expected Spectrum: The aromatic region (typically 7.0-8.5 ppm) is expected to show signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromo, cyano, and carboxylic acid groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

-

¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.

-

Sample Preparation: 20-50 mg of the compound is dissolved in a deuterated solvent as for ¹H NMR.

-

Expected Spectrum: The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the carboxylic acid group will appear at a downfield chemical shift (typically 165-185 ppm), and the carbon of the cyano group will appear in the range of 110-125 ppm. The six aromatic carbons will have signals in the aromatic region (typically 120-150 ppm).

-

Identifies the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded.

Expected Characteristic Absorptions:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C≡N stretch (nitrile): A medium intensity, sharp band around 2220-2260 cm⁻¹.

-

C-Br stretch: Typically in the fingerprint region, below 800 cm⁻¹.

-

Aromatic C-H and C=C stretches: In their characteristic regions. For instance, the aromatic C-H stretching vibrations are typically found between 3100 and 3000 cm⁻¹.[6]

Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural elucidation.

Methodology (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 225 and 227 in an approximate 1:1 ratio due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br).

-

Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of the bromine and cyano groups will lead to a more complex fragmentation pattern. The loss of Br• (M-79/81) and HCN (M-27) are also plausible fragmentation pathways.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. This guide has consolidated the available physicochemical data and provided a detailed roadmap for its complete experimental characterization. The outlined protocols for determining properties such as melting point, solubility, pKa, and spectroscopic characteristics will enable researchers to generate a comprehensive profile of this molecule. This, in turn, will facilitate its application in the rational design and synthesis of novel compounds with desired biological activities or material properties. Further experimental investigation is crucial to fully elucidate the properties of this versatile chemical building block.

References

- 1. 956218-04-5 | MFCD11847003 | this compound [aaronchem.com]

- 2. 956218-04-5|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C8H4BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Bot Verification [rasayanjournal.co.in]

Solubility Profile of 2-Bromo-4-cyanobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-cyanobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound, this document synthesizes information from structurally analogous compounds to predict its solubility profile. Furthermore, it offers a detailed experimental protocol for the accurate determination of its solubility in various solvents.

Predicted Solubility Profile

Based on the structural features of this compound—namely the polar carboxylic acid and cyano groups, and the relatively non-polar brominated aromatic ring—its solubility is expected to be moderate in polar organic solvents and limited in non-polar and aqueous solvents at neutral pH. The presence of both hydrogen bond donating (carboxylic acid) and accepting (cyano and carboxyl groups) functionalities suggests an affinity for solvents capable of hydrogen bonding.

The solubility is likely to be enhanced in:

-

Polar protic solvents , such as alcohols (methanol, ethanol), due to hydrogen bonding interactions.

-

Polar aprotic solvents , like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the molecule.

-

Aqueous solutions at elevated pH , where the carboxylic acid group is deprotonated to form the more soluble carboxylate salt.

Conversely, solubility is expected to be low in non-polar solvents like hexanes and toluene.

Solubility Data of Analogous Compounds

To provide a quantitative frame of reference, the following table summarizes the solubility data for structurally related compounds: 4-Cyanobenzoic acid, 2-Bromobenzoic acid, and 4-Bromobenzoic acid. This data can be used to estimate the solubility of this compound.

| Compound | Solvent | Solubility | Temperature (°C) |

| 4-Cyanobenzoic acid | Water | 1.2 g/L[1] | Not Specified |

| Methanol | Soluble[1] | Not Specified | |

| 2-Bromobenzoic acid | 95% Ethanol | 100 mg/mL[2][3] | Not Specified |

| Water | Slightly soluble[3] | Not Specified | |

| 4-Bromobenzoic acid | Ethanol | 5% (50 mg/mL) | Not Specified |

| Hot Water | Slightly soluble | Not Specified | |

| Diethyl Ether | Slightly soluble | Not Specified |

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a detailed methodology for its application to this compound.

1. Materials and Equipment:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to sediment. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter. Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: A general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Key physicochemical factors that govern the solubility of this compound.

References

A Technical Guide to the Spectral Analysis of 2-Bromo-4-cyanobenzoic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectral data for 2-Bromo-4-cyanobenzoic acid. Due to the limited availability of publicly accessible experimental spectral data for this specific compound, this document presents predicted mass spectrometry data and outlines general experimental protocols for the spectroscopic analysis of similar aromatic carboxylic acids.

Data Presentation

Mass Spectrometry Data

At the time of this publication, experimental mass spectrometry data for this compound is not widely available in public spectral databases. However, predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated and are presented below. These predictions are valuable for the initial identification of the compound in mass spectrometry analyses.

Table 1: Predicted Mass Spectrometry Data for this compound (C₈H₄BrNO₂)

| Adduct | Predicted m/z |

| [M+H]⁺ | 225.94982 |

| [M+Na]⁺ | 247.93176 |

| [M-H]⁻ | 223.93526 |

| [M+NH₄]⁺ | 242.97636 |

| [M+K]⁺ | 263.90570 |

| [M+H-H₂O]⁺ | 207.93980 |

| [M+HCOO]⁻ | 269.94074 |

| [M+CH₃COO]⁻ | 283.95639 |

| [M+Na-2H]⁻ | 245.91721 |

| [M]⁺ | 224.94199 |

| [M]⁻ | 224.94309 |

Data Source: PubChem CID 23635568. These are computationally predicted values and have not been experimentally verified in the available literature.[1]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

A thorough search of publicly available scientific databases did not yield experimental ¹H NMR, ¹³C NMR, or IR spectral data for this compound. For researchers synthesizing this compound, the following sections outline generalized protocols for acquiring such data.

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

¹H NMR Spectroscopy :

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters : Acquire the spectrum at room temperature. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy :

-

Instrument : A high-field NMR spectrometer with a carbon probe.

-

Parameters : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

Instrument : A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer. For a solid sample, this can be achieved via direct insertion probe or by dissolving the sample in a suitable solvent and introducing it via a liquid chromatography system (LC-MS) or direct infusion.

-

Ionization : Select an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like carboxylic acids and can be operated in both positive and negative ion modes.

-

Analysis : Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectral characterization of an organic compound such as this compound.

Caption: Generalized workflow for the synthesis and spectral analysis of an organic compound.

References

2-Bromo-4-cyanobenzoic Acid: A Technical Guide to Safety, Handling, and Hazard Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-Bromo-4-cyanobenzoic acid (CAS No. 956218-04-5). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar compounds to provide a robust framework for risk assessment and safe laboratory practices. The information presented herein is intended for use by trained professionals in a laboratory setting.

Compound Identification and Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₄BrNO₂ and a molecular weight of 226.03 g/mol . Its structure, featuring a bromine atom and a nitrile group on the benzoic acid backbone, makes it a potentially valuable building block in medicinal chemistry and materials science.

Physicochemical Properties (Predicted and from Analogs):

While experimental data for this compound is scarce, the properties of analogous compounds such as 4-Bromobenzoic acid and 4-Cyanobenzoic acid can provide valuable insights.

| Property | 4-Bromobenzoic Acid | 4-Cyanobenzoic Acid | 2-Bromo-4-chlorobenzoic acid | General Expectations for this compound |

| CAS Number | 586-76-5 | 619-65-8 | 936-08-3 | 956218-04-5 |

| Molecular Formula | C₇H₅BrO₂ | C₈H₅NO₂ | C₇H₄BrClO₂ | C₈H₄BrNO₂ |

| Molecular Weight | 201.02 g/mol | 147.13 g/mol | 235.46 g/mol | 226.03 g/mol |

| Melting Point | 252 - 254 °C[1] | 219 - 221 °C[2] | 157-161 °C[3] | Solid at room temperature with a relatively high melting point. |

| Appearance | Beige powder[4] | White to off-white powder[5] | Solid[3] | Likely a white to off-white solid. |

| Solubility | Slightly soluble in water.[6] | - | - | Expected to have low solubility in water and be soluble in many organic solvents. |

| log Pow (n-octanol/water) | 2.86[1] | 1.62[5] | - | Bioaccumulation is not expected to be significant.[1] |

Safety and Hazard Information

GHS Hazard Classification (Anticipated):

Based on analogous compounds, this compound should be treated as, at a minimum:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[2][7]

-

Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[2][7]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.[2][7]

Potential Health Effects:

-

Ingestion: Harmful if swallowed.[1]

Toxicological Information Summary: Studies on various benzoic acid derivatives indicate that their toxicity can vary based on the substituents. For instance, 4-chlorobenzoic acid has been classified as moderately hazardous (hazard class III), while some other derivatives are considered low hazard (class IV).[2] Subchronic oral intake of some benzoic acid derivatives has been shown to have effects on the hepatorenal system in animal studies.[2] Given the presence of both a bromine atom and a cyano group, a cautious approach is warranted.

Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] Ensure gloves are inspected before use and disposed of properly.

-

Respiratory Protection: If dusts are generated, use a NIOSH/MSHA approved respirator.[8]

-

Body Protection: Wear a lab coat and closed-toe shoes.[4]

Safe Handling Practices:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Avoid generation of dust.[1]

-

Do not breathe dust.

-

Avoid contact with skin, eyes, and clothing.[10]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Keep container tightly closed.

-

Store in a dry, cool, and well-ventilated place.[7]

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[7]

Experimental Protocols

General Protocol for Weighing and Transferring a Solid Compound

This protocol outlines the safe procedure for weighing and transferring a powdered solid like this compound.

-

Preparation:

-

Weighing:

-

Use an analytical balance inside an enclosure if possible to minimize dust dispersal.

-

Tare a clean, dry weighing boat or a piece of creased glossy weighing paper.

-

Carefully transfer the desired amount of this compound from the reagent bottle to the weighing boat using a clean spatula. Avoid pouring directly from the bottle to prevent spillage.

-

Record the exact mass of the compound.

-

-

Transfer:

-

To transfer the solid to a reaction vessel (e.g., a round-bottom flask), use a powder funnel.[11]

-

Alternatively, carefully nudge the solid from the creased weighing paper into the vessel.[11]

-

If the weighing boat is compatible with the solvent to be used, rinse any residual solid from the boat into the reaction vessel with a small amount of the solvent to ensure a complete transfer.[11]

-

General Protocol for Preparing a Stock Solution

This protocol describes the steps to safely dissolve a solid compound to prepare a stock solution of a known concentration.

-

Solvent Selection:

-

If the solubility is unknown, perform a small-scale solubility test with a few milligrams of the compound in various common laboratory solvents (e.g., DMSO, DMF, ethanol, methanol).

-

-

Dissolution:

-

Add the weighed this compound to an appropriately sized volumetric flask.

-

Add a portion of the chosen solvent to the flask, ensuring it is less than the final desired volume.

-

Agitate the mixture to dissolve the solid. This can be done by swirling the flask or using a magnetic stirrer. Gentle warming or sonication may be used to aid dissolution if necessary.[8]

-

-

Final Preparation:

-

Once the solid is completely dissolved, add more solvent to reach the calibration mark on the volumetric flask.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

-

Spill and Disposal Procedures

Spill Response:

-

Evacuate the area if the spill is large or in a poorly ventilated space.

-

Wear appropriate PPE.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7]

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

For large spills, contact your institution's environmental health and safety department.

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.[1]

-

Contaminated containers should be treated as the product itself.[1]

Visualizations

Caption: Workflow for Handling Solid Chemicals.

Caption: Chemical Hazard Assessment Process.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]

- 3. researchgate.net [researchgate.net]

- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. benchchem.com [benchchem.com]

- 9. gz-supplies.com [gz-supplies.com]

- 10. tmi.utexas.edu [tmi.utexas.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Reactivity of Functional Groups in 2-Bromo-4-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-cyanobenzoic acid is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a cyano group, and a bromine atom on an aromatic ring, offers a rich landscape for chemical modification. The electronic interplay between these groups—the electron-withdrawing nature of the cyano and carboxylic acid moieties and the halo group's dual role—governs the reactivity and selectivity of its transformations. This technical guide provides a comprehensive overview of the reactivity of each functional group, supported by experimental protocols and quantitative data where available for analogous systems, to aid in the strategic design of synthetic routes.

Core Functional Group Reactivity

The reactivity of this compound is dictated by the distinct chemical properties of its three functional groups: the carboxylic acid, the cyano (nitrile) group, and the bromo group attached to the aromatic ring. Their respective reactions can often be performed selectively by careful choice of reagents and reaction conditions.

Carboxylic Acid Group (-COOH)

The carboxylic acid is a versatile functional group that readily undergoes reactions such as esterification and amidation.

The conversion of the carboxylic acid to an ester is a common strategy to mask its acidity, improve solubility in organic solvents, or to introduce a new functional handle.

Experimental Protocol: Fischer Esterification

A standard method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

-

Reaction: this compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added.[1]

-

Conditions: The mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a weak base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the ester.

| Reactant | Product | Catalyst | Solvent | Conditions | Yield |

| 4-Bromo-2-methylbenzoic acid | Methyl 4-bromo-2-methylbenzoate | H₂SO₄ | Methanol | Reflux | High |

Table 1: Representative Esterification of a Structurally Similar Bromobenzoic Acid.

The formation of an amide bond is a cornerstone of medicinal chemistry. This can be achieved directly from the carboxylic acid or via an activated intermediate like an acyl chloride.

Experimental Protocol: Amidation via Acyl Chloride

A reliable two-step procedure involves the formation of an acyl chloride followed by reaction with an amine.

-

Acyl Chloride Formation:

-

Reagent: Thionyl chloride (SOCl₂) is commonly used. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[2][3]

-

Conditions: The carboxylic acid is heated with an excess of thionyl chloride, often at reflux. The reaction is typically performed neat or in an inert solvent like toluene.

-

Work-up: Excess thionyl chloride is removed by distillation or under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

-

-

Amine Coupling:

-

Reaction: The crude acyl chloride is dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane, THF).

-

Conditions: The solution is cooled (typically to 0 °C), and the desired amine (along with a non-nucleophilic base like triethylamine if the amine is provided as a salt) is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion.

-

Work-up: The reaction mixture is washed with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) and brine. The organic layer is dried, filtered, and concentrated. The crude amide can be purified by recrystallization or column chromatography.

-

| Reactant | Amine | Reagents | Conditions | Yield |

| 3-Bromo-5-nitrobenzoic acid | Various amines | SOCl₂ | Room temp, solvent-free, 2-4 h | Good |

Table 2: Representative Amidation of a Substituted Bromobenzoic Acid.[3]

Cyano Group (-CN)

The cyano group is a versatile precursor to several other functional groups, most notably amines and carboxylic acids.

The reduction of the nitrile to a primary amine provides a route to introduce a basic aminomethyl group.

Experimental Protocol: Nitrile Reduction with Borane Reagents

Various borane reagents can effectively reduce nitriles to primary amines with good functional group tolerance.[4]

-

Reagents: Ammonia borane is a mild and effective reducing agent for this transformation.

-

Conditions: The reaction is typically carried out under thermal conditions without the need for a catalyst. The reaction is tolerant of many functional groups.[4]

-

Work-up: The specific work-up procedure would depend on the exact borane reagent used but generally involves quenching the reaction and then an extractive work-up to isolate the amine product.

| Substrate | Product | Reagent | Conditions | Yield |

| Various nitriles | Primary amines | Ammonia borane (1.2 equiv) | Thermal, catalyst-free | Very good |

Table 3: Representative Reduction of Nitriles.[4]

Hydrolysis of the cyano group offers a pathway to synthesize 2-bromoterephthalic acid, a difunctional building block. This reaction can be performed under acidic or basic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reagents: A mixture of a strong acid (e.g., concentrated sulfuric acid) and water.

-

Conditions: The nitrile is heated in the aqueous acid solution, often at high temperatures (e.g., 180 °C), for several hours.

-

Work-up: The reaction mixture is cooled and poured into ice water, causing the dicarboxylic acid product to precipitate. The solid is then collected by filtration.

| Reactant | Product | Reagents | Conditions |

| 4-Bromo-2-nitrobenzonitrile | 4-Bromo-2-nitrobenzoic Acid | H₂SO₄, H₂O | 180 °C, 1.5 h |

Table 4: Representative Hydrolysis of a Structurally Similar Benzonitrile.

Bromo Group (-Br)

The bromine atom is an excellent handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of electron-withdrawing groups on the ring also makes it susceptible to nucleophilic aromatic substitution.

3.1.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species.[5] The reaction is known for its mild conditions and tolerance of a wide range of functional groups, often not requiring protection of the carboxylic acid.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants: this compound (or its ester) and an aryl- or vinylboronic acid or boronate ester (typically 1.1-1.5 equivalents).

-

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂, along with a phosphine ligand (e.g., SPhos, XPhos).[6]

-

Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used.

-

Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) typically in the range of 80-110 °C.

-

Work-up: After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Yield |

| 4-Bromobenzoic acid | Phenylboronic acid | Supramolecular Pd(II) complex | Na₂CO₃ | H₂O/MeOH | Room temp, 2 h | >98% |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 °C | Good to excellent |

Table 5: Representative Suzuki-Miyaura Couplings of Unprotected Bromobenzoic Acid and a Related Substrate.[6][7]

3.1.2 Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a premier method for the formation of C-N bonds, coupling aryl halides with a wide variety of amines.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reactants: this compound (or its ester), an amine (primary or secondary), and a strong, non-nucleophilic base.

-

Catalyst: A palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP).[10]

-

Base: Sodium tert-butoxide (NaOtBu) is a common choice.

-

Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are typically used.

-

Conditions: The reaction is run under an inert atmosphere and heated, usually between 80-110 °C.

-

Work-up: The reaction is cooled, diluted with an organic solvent, and washed with water and brine. The product is isolated after drying and concentrating the organic phase, followed by purification.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Conditions | Yield |

| 2-Bromo-13α-estrone derivative | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | 100 °C, 10 min (MW) | High |

Table 6: Representative Buchwald-Hartwig Amination on a Complex Aryl Bromide.[10]

A significant advantage of copper-catalyzed amination is its demonstrated chemoselectivity for 2-bromobenzoic acids, proceeding without the need to protect the carboxylic acid group.[11][12]

Experimental Protocol: Copper-Catalyzed Amination

-

Reactants: 2-Bromobenzoic acid, an amine (aromatic or aliphatic), and a base.

-

Catalyst: A mixture of copper powder and copper(I) oxide (Cu₂O) has been shown to be effective.[11][12]

-

Base: Potassium carbonate (K₂CO₃) is a suitable base.

-

Solvent: A high-boiling point solvent such as 2-ethoxyethanol.

-

Conditions: The mixture is refluxed (e.g., at 130 °C) for an extended period (e.g., 24 hours) under a nitrogen atmosphere.

-

Work-up: The cooled reaction mixture is poured into water, and the crude product is precipitated by acidification with dilute HCl. Further purification can be achieved by dissolving the residue in an aqueous base, filtering, and re-precipitating with acid.

| Aryl Halide | Amine | Catalyst | Base | Conditions | Yield |

| 2-Bromobenzoic acid | 1-Aminopyrene | Cu powder, Cu₂O | K₂CO₃ | 130 °C, 24 h | High |

| 2-Bromo-4-fluorobenzoic acid | Aniline | Cu powder, Cu₂O | K₂CO₃ | 130 °C, 24 h | 82-94% |

Table 7: Representative Copper-Catalyzed Aminations of 2-Bromobenzoic Acids.[11][12]

Chemoselectivity and Regioselectivity

A key consideration when working with multifunctional molecules like this compound is the selective reaction of one functional group in the presence of others.

-

Carboxylic Acid vs. Bromo Group: Palladium- and copper-catalyzed coupling reactions on the bromo group can often be performed without protecting the carboxylic acid. The acidic proton can be neutralized by the base used in the coupling reaction, forming a carboxylate salt that is generally unreactive under these conditions.

-

Cyano Group Stability: The cyano group is generally stable under the conditions of many palladium- and copper-catalyzed cross-coupling reactions, as well as standard esterification and amidation conditions that do not involve strong aqueous acid or base at high temperatures.

-

Reactivity Order of Functional Groups: In general, the carboxylic acid is the most acidic site and will react preferentially with bases. For transformations involving the bromo or cyano group, the reactivity will be highly dependent on the chosen reagents. For instance, strong reducing agents like LiAlH₄ would likely reduce both the carboxylic acid and the cyano group, necessitating a protection strategy for the carboxylic acid if selective nitrile reduction is desired.

Conclusion

This compound is a valuable synthetic intermediate with three distinct functional groups that can be manipulated with a high degree of selectivity. The carboxylic acid is readily converted to esters and amides. The cyano group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The bromo group serves as a versatile handle for a variety of powerful cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as copper-catalyzed aminations. Understanding the specific reaction conditions required for the selective transformation of each functional group is crucial for the successful incorporation of this building block into complex target molecules in pharmaceutical and materials science research. This guide provides a foundational framework and starting points for experimental design. However, for each specific substrate and reaction, optimization of conditions will likely be necessary to achieve the desired outcome with high efficiency and purity.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. rsc.org [rsc.org]

- 12. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of 2-Bromo-4-cyanobenzoic Acid in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-4-cyanobenzoic acid is a highly functionalized aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, a cyano group, and a bromine atom, provides multiple reactive sites for orthogonal chemical transformations. This guide details its principal applications in the construction of complex organic molecules, with a focus on its utility in cross-coupling reactions, the synthesis of heterocyclic scaffolds, and its role as a key intermediate in the development of targeted therapeutics, such as PARP inhibitors. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate its practical implementation in a research and development setting.

Introduction to this compound

This compound is a substituted benzene derivative with the molecular formula C₈H₄BrNO₂.[1][2] Its structure is characterized by a carboxylic acid group at position 1, a bromine atom at position 2, and a cyano group at position 4. This strategic arrangement of functional groups makes it an attractive starting material for synthesizing a diverse array of complex molecules.

-

Carboxylic Acid (-COOH): Enables the formation of esters, amides, and acyl halides, and can direct ortho-lithiation.

-

Bromo (-Br) Group: Serves as a key handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

-

Cyano (-CN) Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct nitrogen-containing heterocycles.

This multifunctionality allows for sequential and site-selective reactions, providing a robust platform for building molecular complexity.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form C-C bonds with high efficiency and selectivity.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by coupling an organoboron reagent with an aryl halide.[5][6] this compound readily participates in these reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 2-position. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 80-92 |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 75-88 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 | 82-94 |

Note: Yields are typical for analogous aryl bromides and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 2-(4-methoxyphenyl)-4-cyanobenzoic acid:

-

Reagents & Setup: To a flame-dried 50 mL Schlenk flask, add this compound (226 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 37 mg, 0.05 mmol).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add 10 mL of anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the mixture to 90 °C and stir under argon for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with 20 mL of ethyl acetate and 20 mL of 1 M HCl. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% acetic acid) to yield the desired product.

Application in Heterocyclic Synthesis

The multiple reactive handles on this compound make it a valuable precursor for synthesizing a variety of heterocyclic compounds, which are core scaffolds in many pharmaceuticals.[7] The cyano group can be transformed into an amine or amide, while the bromo group allows for coupling or cyclization reactions.

Synthesis of Substituted Benzothiazoles

Substituted benzothiazoles are of significant interest due to their wide range of biological activities.[8] this compound can be utilized in multi-step syntheses to generate functionalized benzothiazole derivatives. A potential synthetic route involves the conversion of the carboxylic acid to a thioamide, followed by an intramolecular C-S bond formation.

References

- 1. PubChemLite - this compound (C8H4BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. aablocks.com [aablocks.com]

- 3. nbinno.com [nbinno.com]

- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. archives.ijper.org [archives.ijper.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Bromo-4-cyanobenzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-cyanobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. While a singular, definitive discovery paper for this specific isomer is not readily apparent in historical chemical literature, its synthesis logically follows from well-established chemical transformations dating back to the late 19th century. This document explores its plausible historical synthesis, modern preparative methods, physicochemical properties, and its role in contemporary research and development.

Historical Context and Plausible Discovery

The discovery and isolation of this compound are likely intertwined with the broader development of aromatic chemistry. The functional groups present—a carboxylic acid, a bromo group, and a cyano group—were all subject to extensive investigation and synthetic manipulation by organic chemists in the 19th and early 20th centuries.

One of the most logical historical pathways to the synthesis of this compound would have been through the application of the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884.[1][2] This reaction provides a versatile method for the conversion of an aryl amine to a variety of functional groups, including cyano groups, via a diazonium salt intermediate.[1][2] Given the availability of substituted anilines, a plausible precursor would be 2-bromo-4-aminobenzoic acid.

Alternatively, the synthesis could have proceeded from a precursor already containing the bromo and cyano functionalities, with the final step being the formation of the carboxylic acid. For instance, the oxidation of a corresponding toluene derivative, 2-bromo-4-cyanotoluene, would yield the desired benzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in subsequent chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₄BrNO₂ | |

| Molecular Weight | 226.03 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 224-228 °C | |

| CAS Number | 956218-04-5 | |

| Solubility | Soluble in many organic solvents |

Synthetic Methodologies

Several synthetic routes to this compound have been developed. The following sections detail the most probable historical method and a more contemporary approach, complete with experimental protocols.

Sandmeyer Reaction of 2-Bromo-4-aminobenzoic Acid (Plausible Historical Route)

This classic method involves the diazotization of 2-bromo-4-aminobenzoic acid followed by cyanation using a copper(I) cyanide catalyst.

Experimental Protocol:

Step 1: Diazotization of 2-Bromo-4-aminobenzoic Acid

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromo-4-aminobenzoic acid (1 equivalent) in a solution of hydrochloric acid (3 equivalents) and water.

-

Cool the stirred suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

-

Carefully and slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture and acidify with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Logical Workflow for the Sandmeyer Synthesis of this compound

Caption: Plausible historical synthesis via the Sandmeyer reaction.

Oxidation of 2-Bromo-4-cyanotoluene

This method is a viable alternative, particularly if the corresponding toluene derivative is readily available. The strong oxidizing agent potassium permanganate is typically used to convert the methyl group to a carboxylic acid.

Experimental Protocol:

-

To a solution of 2-bromo-4-cyanotoluene (1 equivalent) in a mixture of pyridine and water, add potassium permanganate (3-4 equivalents) portion-wise with vigorous stirring.

-

Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Wash the manganese dioxide cake with hot water.

-

Combine the filtrate and washings and acidify with concentrated hydrochloric acid to precipitate the crude this compound.

-

Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure acid.

Reaction Pathway for the Oxidation of 2-Bromo-4-cyanotoluene

Caption: Synthesis by oxidation of the corresponding toluene.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of three distinct functional groups—the carboxylic acid, the bromo substituent, and the cyano group—offers multiple points for chemical modification.

-

Carboxylic Acid: This group can be readily converted into esters, amides, and acid chlorides, allowing for the introduction of a wide variety of substituents and the formation of linkages to other molecular scaffolds.

-

Bromo Group: The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. This is a powerful tool for building molecular complexity.

-

Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of heterocyclic rings.

Due to this synthetic versatility, this compound and its derivatives are key intermediates in the development of novel therapeutic agents. They are often incorporated into molecules designed to interact with specific biological targets, and the bromo and cyano groups can be used to fine-tune the steric and electronic properties of a drug candidate to optimize its potency and pharmacokinetic profile. While specific drug examples containing this exact fragment are not always publicly disclosed in early development, its utility as a versatile intermediate is well-recognized in the field of medicinal chemistry.[3]

Conclusion

While the precise historical moment of the first synthesis of this compound may not be documented in a single landmark publication, its preparation is a logical extension of classical organic reactions. Today, it remains a relevant and valuable intermediate for the synthesis of complex organic molecules, particularly in the pursuit of new pharmaceuticals. The multiple reactive sites on this compound provide chemists with a powerful tool for molecular design and construction.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 2-Bromo-4-cyanobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-4-cyanobenzoic acid as a versatile starting material for the preparation of a wide range of derivatives with significant applications in medicinal chemistry and materials science. The strategic positioning of the bromo, cyano, and carboxylic acid functionalities allows for selective transformations, making it a valuable building block in the synthesis of complex molecules, notably as a key intermediate in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.

Overview of Synthetic Transformations

This compound offers three reactive sites for chemical modification: the carboxylic acid group, the bromo substituent, and the cyano group. This allows for a variety of synthetic transformations to build molecular complexity. The primary reactions discussed in these notes are:

-

Amide Coupling: Formation of amides via coupling of the carboxylic acid with various amines.

-

Esterification: Conversion of the carboxylic acid to its corresponding esters.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling at the bromo position to form C-C bonds.

-

Copper-Catalyzed Amination: Substitution of the bromo group with various amines.

These reactions are fundamental in generating a diverse library of compounds for screening and development in drug discovery programs.

Application Focus: Synthesis of PARP Inhibitor Intermediates

A significant application of this compound derivatives is in the synthesis of PARP inhibitors, a class of targeted cancer therapies. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[1][2] The general workflow for synthesizing a key pharmacophore of certain PARP inhibitors starting from this compound is outlined below.

Caption: Synthetic workflow for a PARP inhibitor scaffold.

Quantitative Data Summary

The following tables summarize typical yields for the key synthetic transformations of this compound and its derivatives. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Amide Coupling Reactions

| Amine Partner | Coupling Reagent | Base | Solvent | Typical Yield (%) |

| Piperidine | HATU | DIPEA | DMF | 85-95 |

| Aniline | EDC/HOBt | DIPEA | DMF | 80-90 |

| Benzylamine | HATU | DIPEA | DMF | 88-97 |

Table 2: Esterification Reactions

| Alcohol | Catalyst | Solvent | Typical Yield (%) |

| Methanol | H₂SO₄ | Methanol | 90-98 |

| Ethanol | H₂SO₄ | Ethanol | 88-95 |

Table 3: Suzuki Coupling Reactions

| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-92 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85-95 |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME | 75-88 |

Table 4: Copper-Catalyzed Amination

| Amine | Copper Source | Base | Solvent | Typical Yield (%) |

| Aniline | CuI | K₂CO₃ | DMF | 70-85 |

| Morpholine | CuI | K₂CO₃ | DMSO | 65-80 |

Detailed Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the synthesis of an amide derivative from this compound using HATU as the coupling reagent.

Materials:

-

This compound

-

Amine (e.g., Piperidine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.[3][4]

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Protocol 2: Fischer Esterification

This protocol details the synthesis of methyl 2-bromo-4-cyanobenzoate.

Materials:

-

This compound

-

Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware